Ethyl (S)-2-(1-Phenylethylamino)acetate
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Overview
Description
Ethyl (S)-2-(1-Phenylethylamino)acetate is a chiral compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of an ethyl ester group, a chiral center, and a phenylethylamino moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-2-(1-Phenylethylamino)acetate typically involves the reaction of (S)-1-Phenylethylamine with ethyl bromoacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:
Solvent: Anhydrous ethanol or methanol
Temperature: Room temperature to reflux
Time: Several hours to overnight
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs. Additionally, chemoenzymatic methods, such as dynamic kinetic resolution, can be employed to obtain enantioenriched products with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl (S)-2-(1-Phenylethylamino)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Ethyl (S)-2-(1-Phenylethylamino)acetate has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of chiral amines and other complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl (S)-2-(1-Phenylethylamino)acetate involves its interaction with specific molecular targets and pathways. The compound’s chiral center allows it to interact selectively with enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, modulating their activity and influencing metabolic pathways .
Comparison with Similar Compounds
Ethyl (S)-2-(1-Phenylethylamino)acetate can be compared with other similar compounds, such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl ®-2-(1-Phenylethylamino)acetate: The enantiomer of the compound with an ®-configuration at the chiral center.
Ethyl (S)-2-(1-Benzylamino)acetate: Similar structure but with a benzylamino group instead of a phenylethylamino group.
The uniqueness of this compound lies in its specific chiral configuration and the presence of the phenylethylamino moiety, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 2-[[(1S)-1-phenylethyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-12(14)9-13-10(2)11-7-5-4-6-8-11/h4-8,10,13H,3,9H2,1-2H3/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYBPTIJJCODFR-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CN[C@@H](C)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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